molecular formula C19H22N2O4 B13712078 2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide

2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide

Cat. No.: B13712078
M. Wt: 342.4 g/mol
InChI Key: YNRQMMJCNDHBTJ-JMIUGGIZSA-N
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Preparation Methods

The synthesis of 2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide involves several steps. One common synthetic route starts with the reaction of 4-formyl-2-methoxyphenol with hydroxylamine to form the oxime derivative. This intermediate is then reacted with mesityl chloride in the presence of a base to yield the final product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-[(Z)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H22N2O4/c1-12-7-13(2)19(14(3)8-12)21-18(22)11-25-16-6-5-15(10-20-23)9-17(16)24-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10-

InChI Key

YNRQMMJCNDHBTJ-JMIUGGIZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=N\O)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=NO)OC)C

Origin of Product

United States

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